![molecular formula C12H8ClFO B597928 4-(3-Chloro-5-fluorophenyl)phenol CAS No. 1262001-95-5](/img/structure/B597928.png)
4-(3-Chloro-5-fluorophenyl)phenol
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Overview
Description
“4-(3-Chloro-5-fluorophenyl)phenol” is a chemical compound with the CAS Number: 1262001-95-5 . It has a molecular weight of 222.65 and its IUPAC name is 3’-chloro-5’-fluoro [1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H8ClFO/c13-10-5-9 (6-11 (14)7-10)8-1-3-12 (15)4-2-8/h1-7,15H . This indicates that the compound consists of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 222.65 .Scientific Research Applications
Chemical Properties and Reactions :
- A study by Koeberg-Telder, Lambrechts, and Cerfontain (2010) investigated the protonation of phenol and its derivatives, including 4-fluorophenol, in concentrated aqueous sulfuric acid using 13C NMR spectroscopy. The findings indicate that phenol and 4-fluorophenol are protonated predominantly on the oxygen atom, and this protonation is governed by the H0a acidity function (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Biological and Pharmacological Effects :
- Holla, Bhat, and Shetty (2003) explored the synthesis of new biologically active molecules incorporating 4-fluorophenyl groups, demonstrating their potential as pharmacophores and their promising antibacterial activities (Holla, Bhat, & Shetty, 2003).
Environmental Impact and Biodegradation :
- Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols as analogues to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. Their research provides insights into the anaerobic transformation of phenols and their environmental fate (Genthner, Townsend, & Chapman, 1989).
- Häggblom (1998) confirmed reductive dechlorination as the initial step in chlorophenol degradation by a sulfate-reducing consortium, using chloro-fluorophenols as study subjects. This study contributes to understanding the environmental degradation of halogenated phenols (Häggblom, 1998).
Synthesis and Application in Organic Chemistry :
- Hu et al. (2015) synthesized 3-phenyl benzo[d][1,2,3]triazin-4(3H)-one derivatives, involving 4-fluorophenyl groups. These compounds exhibited high herbicidal activities against certain plants, highlighting their potential application in agriculture (Hu et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Compounds with similar structures often interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCVDASHTLJLIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683526 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-95-5 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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